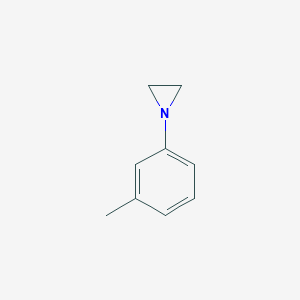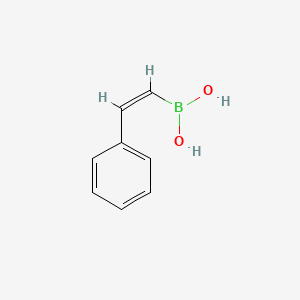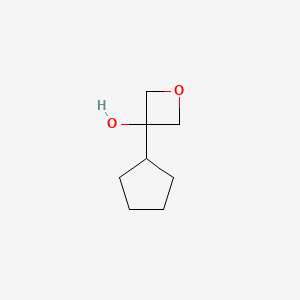
5-Ethoxyfuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxyfuran-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with an ethoxy group at the 5-position and a lactone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxyfuran-2(3H)-one typically involves the reaction of furan derivatives with ethylating agents under controlled conditions. One common method is the ethylation of furan-2(3H)-one using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxyfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the lactone moiety to a diol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-ethoxyfuran-2-carboxylic acid or 5-ethoxyfuran-2-aldehyde.
Reduction: Formation of 5-ethoxyfuran-2-diol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
5-Ethoxyfuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 5-Ethoxyfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyfuran-2(3H)-one: Similar structure with a methoxy group instead of an ethoxy group.
5-Ethoxyfuran-2-carbaldehyde: Contains an aldehyde group instead of a lactone moiety.
5-Ethoxyfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a lactone moiety.
Uniqueness
5-Ethoxyfuran-2(3H)-one is unique due to its specific combination of an ethoxy group and a lactone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
5-ethoxy-3H-furan-2-one |
InChI |
InChI=1S/C6H8O3/c1-2-8-6-4-3-5(7)9-6/h4H,2-3H2,1H3 |
Clé InChI |
GBYPPOWHUJITTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)



![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)






![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)

![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)
